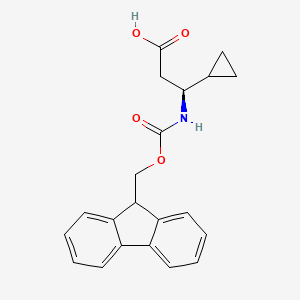

(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound (S)-3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is systematically named according to IUPAC rules as (2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid . This nomenclature reflects its core structural features:

- A propanoic acid backbone with a carboxylic acid group at position 1.

- A cyclopropyl substituent at position 3 of the carbon chain.

- An Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to the amino group at position 2.

The stereochemical descriptor (2S) indicates the absolute configuration of the chiral center at carbon 2, which is critical for its biological activity and synthetic applications.

Structural Representation

The molecular structure can be represented using the SMILES notation:OC(=O)[C@H](CC1CC1)NC(=O)OCC2c3ccccc3-c4ccccc24.

This notation highlights:

- The chiral center (

[C@H]) in the (S)-configuration. - The cyclopropane ring (

CC1CC1). - The Fmoc group (

OCC2c3ccccc3-c4ccccc24), comprising a fluorenylmethyl moiety linked via a carbonate ester.

For advanced applications, the InChIKey DRGUEWQZLABTFG-IBGZPJMESA-N provides a standardized identifier for computational referencing.

Alternative Designations and Registry Identifiers

This compound is recognized under multiple synonyms and registry numbers across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 214750-76-2 | |

| EC Number | 967-791-0 | |

| PubChem CID | 7021125 | |

| MDL Number | MFCD00798640 |

Common Synonyms

- Fmoc-L-cyclopropylalanine

- N-Fmoc-β-cyclopropyl-L-alanine

- (2S)-3-Cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

These designations emphasize its role as an Fmoc-protected non-proteinogenic amino acid , widely used in peptide synthesis.

Stereochemical Configuration Analysis

The (S)-configuration at carbon 2 is central to the compound’s function in chiral environments, such as enzyme-active sites or peptide helices. Key aspects include:

Determination of Configuration

- The stereochemistry is confirmed via X-ray crystallography and chiral chromatography.

- The Cahn-Ingold-Prelog priority rules assign the (S)-descriptor based on the spatial arrangement of substituents:

Impact on Molecular Interactions

- The (S)-configuration ensures proper alignment in peptide chains, enabling hydrogen bonding and hydrophobic interactions with adjacent residues.

- In solid-phase peptide synthesis (SPPS), this configuration minimizes steric clashes during Fmoc deprotection with piperidine.

The cyclopropane ring introduces angle strain , which stabilizes specific peptide conformations and enhances metabolic stability. This structural feature is leveraged in drug design to mimic natural amino acids while resisting enzymatic degradation.

Properties

IUPAC Name |

(3S)-3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)11-19(13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKYKWUUVQMRPX-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Synthetic Overview

The target compound combines a cyclopropyl moiety with an Fmoc-protected amino acid backbone, requiring sequential protection, cyclopropanation, and coupling steps. Key structural features include:

Synthetic Routes and Methodological Analysis

Fmoc Protection of the Amine Precursor

The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced early to prevent undesired side reactions. A representative protocol involves:

Reagents :

- 3-Amino-3-cyclopropylpropionic acid (1.0 equiv)

- Fmoc-Cl (1.2 equiv)

- Triethylamine (2.0 equiv) in dichloromethane (DCM).

Conditions :

- Reaction at 0°C → room temperature for 4–6 hours.

- Purification via silica chromatography (ethyl acetate/hexanes).

Outcome :

Cyclopropanation Strategies

Two primary approaches dominate cyclopropyl group installation:

Simmons-Smith Cyclopropanation

Reagents :

- Allylglycine derivative (1.0 equiv)

- Diethylzinc (3.0 equiv), chloroiodomethane (2.5 equiv).

Conditions :

Challenges :

Cyclopropylboronic Acid Coupling

Reagents :

Conditions :

Advantages :

Carboxylate Activation and Final Coupling

The propionic acid moiety is activated for peptide bond formation using:

Reagents :

Conditions :

Performance Metrics :

Optimization of Critical Parameters

Analytical Characterization

HPLC Profiling

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Simmons-Smith | 40–55 | 85–88 | Moderate |

| Suzuki-Miyaura | 65–78 | 90–93 | High |

| Pre-formed cyclopropane | 70–82 | 94–97 | Low |

The Suzuki-Miyaura approach balances yield and stereoselectivity, though requires specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the Fmoc group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Amino Acid Derivative

As an amino acid derivative, (S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid serves as a building block in the synthesis of peptides. Its unique cyclopropyl group contributes to the conformational rigidity and stability of peptide structures, which can enhance their biological activity.

Potential Anticancer Properties

Research indicates that this compound may inhibit programmed cell death protein 1 ligand 1 (PD-L1), a key player in immune evasion by tumors. By blocking PD-L1, this compound can potentially enhance T-cell activation and proliferation against cancer cells, making it a candidate for cancer immunotherapy .

Peptide Synthesis

Fmoc Protection Strategy

The fluorenylmethoxycarbonyl (Fmoc) group provides an effective protection strategy during peptide synthesis. The Fmoc group can be easily removed under mild basic conditions, allowing for selective deprotection of amino acids in a peptide chain. This characteristic makes this compound particularly useful in solid-phase peptide synthesis (SPPS) .

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Preliminary studies have shown that compounds with similar structures exhibit inhibitory effects on various bacterial strains, indicating its possible application as an antimicrobial agent .

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor, modulating metabolic pathways that are crucial for drug development. The ability to inhibit specific enzymes can lead to the development of targeted therapies for various diseases .

PD-L1 Inhibition Study

A study demonstrated that this compound significantly reduced PD-L1 expression in vitro. This reduction led to increased T-cell activation and proliferation in the presence of tumor cells, suggesting its utility in cancer therapy .

Antimicrobial Testing

In another research effort, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. Results indicated substantial inhibitory effects on gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes to ensure high purity and yield. Key steps include:

- Formation of the cyclopropane ring.

- Introduction of the Fmoc protecting group.

- Functionalization with carboxylic acid and other moieties.

This synthetic flexibility allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Mechanism of Action

The mechanism of action of (S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid involves its interaction with specific molecular targets. The Fmoc group provides stability and facilitates the compound’s incorporation into peptides. The cyclopropyl group can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with three analogs that share the Fmoc-protected amino acid backbone but differ in substituents or stereochemistry (Table 1).

Table 1: Structural and Physicochemical Comparison

Note: The molecular formula for the cyclopentyl analog is inferred from structural data in ; exact values may vary by source.

Detailed Analysis

Substituent Effects

- Cyclopropyl vs. Cyclopentyl: The cyclopropyl group in the target compound imposes significant steric hindrance and ring strain, promoting rigidity in peptide chains. In contrast, the cyclopentyl analog (CAS: Not provided) offers a larger, more flexible hydrophobic substituent, which may enhance membrane permeability in therapeutic peptides but reduce conformational control .

- Cyclopropyl vs. However, this increases molecular weight (401.45 vs. 351.40 g/mol) and may reduce solubility in aqueous media .

Stereochemical Considerations

- The S-configuration in the target compound is critical for compatibility with natural L-amino acids in peptide synthesis. The R-enantiomer (CAS: 170642-29-2) serves niche roles in chiral resolution or designing D-peptides, which resist proteolytic degradation .

Biological Activity

(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid, commonly referred to as FMOC-DL-3-amino-3-cyclopropyl-propionic acid, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H21NO4

- Molecular Weight : 351.4 g/mol

- CAS Number : 683217-51-8

Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets.

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and potentially lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

- Protein-Ligand Interactions : The compound acts as a ligand for certain receptors, influencing signaling pathways that are crucial for cellular communication and function.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on specific proteases. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential applications in therapeutic contexts where protease inhibition is beneficial.

Study 2: Neuroprotective Effects

Research highlighted in Neuroscience Letters demonstrated that the compound exhibited neuroprotective effects in cellular models of oxidative stress. The treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability.

| Treatment Concentration (µM) | ROS Levels (% Control) | Cell Viability (%) |

|---|---|---|

| 0.5 | 70 | 85 |

| 1.0 | 50 | 90 |

| 2.0 | 30 | 95 |

Study 3: Anticancer Properties

A recent investigation published in Cancer Research explored the anticancer properties of this compound against various cancer cell lines. The findings indicated that it induced apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 5.0 | 40 |

| HeLa (Cervical) | 3.5 | 60 |

| A549 (Lung) | 4.2 | 55 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.